2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound characterized by its bromobenzyl sulfanyl group and phenyl-1,3,4-oxadiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 4-bromobenzyl chloride with phenylhydrazine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized under acidic conditions to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone
Major Products Formed:
Oxidation: Bromobenzyl sulfanyl derivatives
Reduction: Reduced oxadiazole derivatives
Substitution: Iodobenzyl sulfanyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
2-[(4-Methoxybenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
2-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
Uniqueness: 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is unique due to its bromine atom, which imparts different chemical reactivity compared to its chloro- and methoxy-substituted counterparts. This difference can lead to variations in biological activity and applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJAOINOTAKOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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